molecular formula C20H20F3NO3 B2966724 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034442-86-7

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2966724
CAS No.: 2034442-86-7
M. Wt: 379.379
InChI Key: HDNLSACVYOQSSN-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H20F3NO3 and its molecular weight is 379.379. The purity is usually 95%.
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Scientific Research Applications

Arylamides hybrids as PET radiotracers

Arylamides hybrids, including compounds related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethyl)benzamide, have been explored for their high affinity at σ(2) receptors, making them potential candidates for the development of positron emission tomography (PET) tracers for tumor diagnosis. Such hybrids have shown excellent σ(1)/σ(2) selectivities, which are crucial for their application in identifying and quantifying tumors in vivo. However, their interaction with P-glycoprotein (P-gp) may limit their use as σ(2) receptor PET agents in tumors overexpressing P-gp, necessitating further optimization (Abate et al., 2011).

Selective binding and activity at sigma receptors

Derivatives of this compound have been studied for their ability to bind selectively to sigma receptors. These compounds are significant for understanding the role of sigma receptors in various physiological processes and could be utilized as tools for PET experiments. Furthermore, some of these compounds have demonstrated antiproliferative activity in rat glioma cells, suggesting potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).

Development of novel antidepressants

Compounds structurally related to this compound have been investigated for their potential as novel antidepressants. By combining potent α-2 antagonist activity with equivalent serotonin uptake inhibitory activity, these agents could offer new treatment options for depression, showcasing the versatility of this chemical scaffold in drug development (Meyer et al., 1995).

Enhancing PET tracer properties

To improve the properties of σ(2) receptor ligands for use as PET tracers, analogues with added polar functionality and reduced lipophilicity have been synthesized. These efforts aim to reduce the high degree of lipophilicity that limits the utility of some σ(2) receptor ligands in therapeutic and diagnostic applications in oncology. Such modifications could lead to novel tracers with better pharmacokinetic profiles, enabling more effective imaging of tumors (Abate et al., 2011).

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO3/c1-27-14-8-9-16-13(11-14)5-4-10-19(16,26)12-24-18(25)15-6-2-3-7-17(15)20(21,22)23/h2-3,6-9,11,26H,4-5,10,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNLSACVYOQSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.